molecular formula C6H3F3N4 B3354379 2-(Trifluoromethyl)-1h-imidazo[4,5-b]pyrazine CAS No. 58885-00-0

2-(Trifluoromethyl)-1h-imidazo[4,5-b]pyrazine

Cat. No.: B3354379
CAS No.: 58885-00-0
M. Wt: 188.11 g/mol
InChI Key: YVWAGTSVIGRUAN-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyrazine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. The imidazopyrazine scaffold is a privileged structure in the design of small molecule kinase inhibitors . Kinases are key enzymes in cellular signaling, and their inhibition is a promising therapeutic strategy for researching cancers and immunological disorders . Several FDA-approved and clinical-stage kinase inhibitors, such as acalabrutinib, are based on related imidazopyrazine cores, highlighting the value of this structural class for developing potent and selective therapeutic agents . Furthermore, derivatives of imidazopyrazine have been investigated as potent antagonists for various receptors, including adenosine receptors, which are relevant targets for conditions like asthma . The compound serves as a versatile synthetic intermediate or a critical core structure for researchers to develop and optimize novel bioactive molecules. It is also a key building block for exploring G protein signaling pathways, as similar imidazopyrazine derivatives have been identified as pan-inhibitors of heterotrimeric G proteins . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)5-12-3-4(13-5)11-2-1-10-3/h1-2H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWAGTSVIGRUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)NC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302503
Record name 2-(trifluoromethyl)-1h-imidazo[4,5-b]pyrazine
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Molecular Weight

188.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58885-00-0
Record name MLS003106355
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(trifluoromethyl)-1h-imidazo[4,5-b]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Trifluoromethyl 1h Imidazo 4,5 B Pyrazine and Its Derivatives

Strategic Approaches to Imidazo[4,5-b]pyrazine Ring System Construction

The synthesis of the imidazo[4,5-b]pyrazine ring system can be achieved through various strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and regioselectivity. These methods often involve the formation of the imidazole (B134444) ring onto a pre-existing pyrazine (B50134) core.

Cyclization Reactions for Imidazo[4,5-b]pyrazine Formation

A fundamental and widely employed strategy for constructing the imidazo[4,5-b]pyrazine core is the cyclization of a 2,3-diaminopyrazine precursor with a suitable one-carbon electrophile. This approach is versatile, allowing for the introduction of various substituents at the 2-position of the imidazole ring. Common electrophilic reagents include aldehydes, carboxylic acids, and their derivatives. For instance, the reaction of a 2,3-diaminophenazine with aromatic aldehydes or acids in a one-pot reaction can yield the corresponding 2-aryl-1H-imidazo[4,5-b]phenazine derivatives. researchgate.netchemrxiv.org Similarly, using formic acid or acetic anhydride leads to the formation of the parent 1H-imidazo[4,5-b]phenazine or the 2-methyl derivative, respectively. researchgate.netchemrxiv.org

The general reaction involves the condensation of one of the amino groups with the electrophile, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring. The choice of cyclizing agent is critical for the final substitution pattern on the imidazole ring.

Palladium-Catalyzed Synthetic Routes to Imidazo[4,5-b]pyrazine Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including imidazo[4,5-b]pyrazines. nih.gov One notable method involves the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. researchgate.net This reaction provides a facile route to imidazo[4,5-b]pyridines and -pyrazines with substitution at the N1 and C2 positions. researchgate.net The process typically involves the coupling of a 2-chloro-3-aminopyrazine with a primary amide, followed by an in situ cyclization and dehydration, often in a single vessel. researchgate.net

Clark and colleagues reported an imidazo ring formation through a palladium-catalyzed amidation-cyclization sequence using 3-amino-2-chloropyrazine analogs with formamide. nih.gov Another palladium-catalyzed approach involves the bis-amination of a 1,2-dihalopyrazine with amidines to afford imidazo[4,5-b]pyrazine derivatives. nih.gov These methods are valued for their efficiency and ability to construct the target scaffold under relatively mild conditions.

Catalyst/LigandSubstratesSolventKey Features
Pd catalyst / Me4tBu-XPhos2-chloro-3-amino-pyridines/pyrazines and primary amidestert-butanolRegioselective synthesis, functionalization at N1 and C2. researchgate.net
Palladium catalyst3-amino-2-chloropyrazine and formamideNot specifiedAmidation-cyclization sequence. nih.gov
Palladium catalyst1,2-dihalopyrazine and amidinesNot specifiedBis-amination reaction. nih.gov

One-Pot Synthetic Protocols for Imidazopyrazine Synthesis

One-pot syntheses are highly desirable in modern organic chemistry as they reduce the number of work-up and purification steps, saving time, reagents, and minimizing waste. Several one-pot methods have been developed for the synthesis of imidazopyrazine derivatives. For example, 2-aryl-1H-imidazo[4,5-b]phenazine derivatives can be synthesized via a one-pot reaction of 2,3-diaminophenazine with various aromatic aldehydes. researchgate.netchemrxiv.org

Another efficient one-pot, three-component condensation method for synthesizing imidazo[1,2-a]pyrazines and pyridines utilizes an iodine catalyst. This reaction involves an aryl aldehyde, 2-aminopyrazine (or 2-aminopyridine), and tert-butyl isocyanide at room temperature, proceeding via a [4+1] cycloaddition. bohrium.com While this leads to a different isomer of the imidazopyrazine system, the principles of multicomponent, one-pot synthesis are clearly demonstrated. Such strategies offer a rapid and efficient entry to diverse libraries of these heterocyclic compounds.

Reaction TypeReactantsCatalystKey Features
Three-component condensationAryl aldehyde, 2-aminopyrazine, tert-butyl isocyanideIodineRoom temperature, good yields, forms imidazo[1,2-a]pyrazines. bohrium.com
Condensation2,3-diaminophenazine, Aromatic aldehydes/acidsNone specifiedDirect synthesis of 2-aryl-1H-imidazo[4,5-b]phenazines. researchgate.netchemrxiv.org

Tandem Reduction-Cyclization Sequences for Imidazopyrazine Ring Closure

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, provide an elegant and efficient pathway to complex molecules. A key strategy for synthesizing 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazine involves a tandem reduction-cyclization sequence. nih.govnih.gov This process starts from a precursor heterocycle, such as nih.govbohrium.comrsc.orgoxadiazolo[3,4-b]pyrazine. nih.govnih.gov

The oxadiazole ring is first reduced in situ, commonly using an iron-mediated system, to generate an unstable 1,2-diaminopyrazine intermediate. nih.govnih.gov This highly reactive diamine is immediately trapped by a carbon electrophile present in the reaction mixture, which then drives the cyclization to form the imidazole ring. nih.gov This method is particularly effective for creating imidazopyrazines with various substituents at the 2, 5, and 6 positions. nih.govnih.gov

Conversion from Precursor Heterocycles (e.g.,nih.govbohrium.comrsc.orgOxadiazolo[3,4-b]pyrazines)

The synthesis of imidazo[4,5-b]pyrazines from other heterocyclic systems is a powerful strategy that leverages readily available starting materials. The conversion of nih.govbohrium.comrsc.orgoxadiazolo[3,4-b]pyrazines into 1H-imidazo[4,5-b]pyrazines is a prime example of this approach. nih.govnih.gov This transformation is achieved through an in situ Fe-mediated reduction of the oxadiazole moiety, which opens the ring to form the corresponding diaminopyrazine. nih.govnih.gov

This intermediate is not isolated but is immediately cyclized with an appropriate electrophile. To synthesize the target compound, this compound, a trifluoromethyl-containing electrophile is used. This method has been successfully employed to produce a variety of imidazopyrazine derivatives in moderate to good yields. nih.govnih.gov

Precursor HeterocycleReagentsIntermediateProduct
nih.govbohrium.comrsc.orgOxadiazolo[3,4-b]pyrazine1. Fe (reducing agent)2. Carbon electrophile (e.g., ethyl trifluoroacetate)In situ generated 1,2-diaminopyrazine2-Substituted-imidazo[4,5-b]pyrazine

Trifluoromethylation Strategies and Their Impact on Synthetic Efficiency

The introduction of a trifluoromethyl (CF3) group into a heterocyclic scaffold can significantly modulate its physicochemical and biological properties. For the synthesis of this compound, the trifluoromethyl group is typically introduced during the cyclization step rather than by direct trifluoromethylation of the preformed heterocycle.

This is achieved by using a trifluoromethyl-containing electrophile in the cyclocondensation reaction with a 2,3-diaminopyrazine. In the tandem reduction-cyclization sequence starting from nih.govbohrium.comrsc.orgoxadiazolo[3,4-b]pyrazines, various fluorinated carbon electrophiles can be employed to install the CF3 group at the 2-position. nih.gov

Trifluoromethylating AgentYield of 2-trifluoromethylimidazolopyrazine 1a
1,1,1,5,5,5-Hexafluoropenta-2,4-dione28%
Trifluoroacetic anhydrideTrace
Trifluoroacetic acidTrace
Ethyl trifluoroacetate61% (optimized)

This strategic incorporation of the trifluoromethyl group during the construction of the heterocyclic core is often more efficient and avoids potential issues with regioselectivity and harsh reaction conditions that can be associated with direct, late-stage trifluoromethylation of the parent heterocycle.

Regioselective Functionalization of the Imidazo[4,5-b]pyrazine Scaffold

Achieving regiocontrol in the substitution of the imidazo[4,5-b]pyrazine ring system is paramount for developing structure-activity relationships and optimizing compounds for specific applications. Modern synthetic methods offer increasingly sophisticated tools for the precise functionalization of both the imidazole and pyrazine rings.

The 2-position of the imidazole moiety is a primary site for introducing diversity into the scaffold. Several reliable methods have been established for this purpose, ranging from classical condensation reactions to more modern catalytic approaches.

One effective strategy involves a tandem reduction-cyclization sequence starting from organic-chemistry.orgnih.govmdpi.comoxadiazolo[3,4-b]pyrazine precursors. nih.gov This method utilizes an in-situ iron-mediated reduction of the oxadiazole (furazan) ring to generate an unstable diaminopyrazine intermediate. This intermediate is immediately trapped by a suitable carbon electrophile, such as an orthoester, which drives the cyclization to form the imidazole ring. nih.gov The use of trimethyl orthotrifluoroacetate in this step allows for the direct installation of the trifluoromethyl group at the 2-position. This process is advantageous as it provides a route to 2-substituted imidazo[4,5-b]pyrazines in moderate to good yields. nih.gov

Another powerful technique for constructing the substituted imidazole ring is through palladium-catalyzed amidation. organic-chemistry.orgnih.govfigshare.com This approach involves the coupling of a 2-chloro-3-aminopyrazine with a primary amide, followed by an in-situ cyclization and dehydration to yield the final product. organic-chemistry.org This method provides facile access to derivatives with substituents at both the N1 and C2 positions, depending on the choice of the amide reactant. nih.govfigshare.com

A more traditional and widely used method is the condensation of a 2,3-diaminopyrazine with a carboxylic acid or its derivatives (e.g., acid chlorides, anhydrides). The choice of the carboxylic acid derivative directly determines the substituent at the 2-position. For instance, reacting 2,3-diaminopyrazine with trifluoroacetic acid or its anhydride under dehydrating conditions yields this compound.

Table 1: Methodologies for Functionalization at the 2-Position
MethodologyPrecursorsKey Reagents/CatalystsTypical Substituent IntroducedReference
Tandem Reduction-Cyclization organic-chemistry.orgnih.govmdpi.comOxadiazolo[3,4-b]pyrazineFe powder, Orthoesters (e.g., Trimethyl orthotrifluoroacetate)Alkyl, Aryl, CF3 nih.gov
Palladium-Catalyzed Amidation2-Chloro-3-aminopyrazine, Primary amidesPd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Me4tBu-XPhos)Alkyl, Aryl organic-chemistry.orgnih.gov
Classical Condensation2,3-DiaminopyrazineCarboxylic acids or derivatives (e.g., Trifluoroacetic acid)H, Alkyl, Aryl, CF3General Method

Functionalization of the pyrazine portion of the scaffold is critical for fine-tuning electronic properties and molecular interactions. Substituents at the 5- and 6-positions can be introduced either by carrying them through the synthesis from substituted precursors or by direct functionalization of the pre-formed heterocyclic core.

In the tandem reduction-cyclization sequence mentioned previously, substituents on the pyrazine ring of the organic-chemistry.orgnih.govmdpi.comoxadiazolo[3,4-b]pyrazine starting material are retained in the final imidazo[4,5-b]pyrazine product. This allows for the synthesis of a variety of derivatives with different substitution patterns at the 5- and 6-positions. nih.gov

For direct functionalization of the heterocyclic core, modern organometallic techniques have proven highly effective, particularly for the related imidazo[1,2-a]pyrazine (B1224502) isomer. These strategies often rely on regioselective metalation (lithiation, magnesiation, or zincation) followed by quenching with an electrophile. The regioselectivity is controlled by the inherent acidity of the C-H bonds, which can be predicted by computational methods, and the choice of base. nih.govrsc.orgresearchgate.net For example, the use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl has enabled the selective functionalization of various positions on the imidazo[1,2-a]pyrazine ring system. nih.govresearchgate.net While direct analogues for the imidazo[4,5-b]pyrazine scaffold are less reported, these methods represent the forefront of regioselective C-H functionalization and are theoretically applicable.

Table 2: Strategies for Functionalization at Pyrazine Ring Positions
StrategyDescriptionKey FeaturesReference
Synthesis from Substituted PrecursorsUtilizes substituted pyrazine diamines or related starting materials where desired functional groups at the 5- and 6-positions are already in place.Reliable for introducing a wide range of groups; regiochemistry is pre-determined. nih.gov
Directed Organometallic FunctionalizationInvolves regioselective deprotonation (metalation) of a specific C-H bond on the pyrazine ring using a strong, non-nucleophilic base, followed by reaction with an electrophile.Allows for late-stage functionalization; regioselectivity can be precisely controlled. nih.govresearchgate.net
Methodologies extensively developed for the isomeric imidazo[1,2-a]pyrazine scaffold, suggesting potential applicability.

Green Chemistry Considerations in Imidazo[4,5-b]pyrazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds to minimize environmental impact and improve efficiency.

One key aspect is the use of greener catalysts and reagents. The use of iron powder for the reduction step in the tandem synthesis of imidazo[4,5-b]pyrazines is an example of employing an earth-abundant and low-toxicity metal. nih.gov

Multicomponent reactions (MCRs) represent another important green strategy, as they combine multiple starting materials in a single step, which increases atom economy, reduces waste, and saves time and energy. rsc.org While widely reported for the isomeric imidazo[1,2-a]pyrazines, the development of MCRs for the imidazo[4,5-b]pyrazine scaffold is a promising area for future research. rsc.orgrsc.org An iodine-catalyzed three-component reaction of an aminopyrazine, an aldehyde, and an isocyanide is noted as an environmentally friendly approach for the related [1,2-a] isomer. rsc.org

The use of alternative energy sources, such as microwave irradiation, is another tenet of green chemistry. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with higher yields and lower energy consumption. tandfonline.com Catalyst-free annulation reactions performed in green solvents under microwave conditions have been shown to be effective for related imidazopyrazine systems and represent a sustainable synthetic route. tandfonline.com Furthermore, developing catalyst- and additive-free reaction conditions, where possible, simplifies purification and reduces chemical waste. rsc.org

Chemical Reactivity and Transformations of 2 Trifluoromethyl 1h Imidazo 4,5 B Pyrazine Derivatives

Electrophilic Aromatic Substitution Reactions on the Fused Ring System

The imidazo[4,5-b]pyrazine ring system is generally considered to be electron-deficient and, therefore, deactivated towards electrophilic aromatic substitution. This is a consequence of the presence of four nitrogen atoms within the bicyclic structure. The pyrazine (B50134) ring, in particular, is known to be significantly less reactive than benzene (B151609) in such reactions. Furthermore, the attachment of a potent electron-w-thdrawing trifluoromethyl group at the 2-position of the imidazole (B134444) ring further deactivates the entire fused system.

As a result, classical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are not commonly observed on the 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazine core under standard conditions. Attempts to force these reactions would likely require harsh conditions, which could lead to degradation of the starting material. The inherent low nucleophilicity of the carbon atoms in the pyrazine ring makes them poor candidates for attack by electrophiles. stackexchange.com For related nitrogen-containing heterocyclic compounds like pyridine, electrophilic substitution is exceedingly difficult and often requires high temperatures and strongly acidic conditions. stackexchange.com It is reasonable to extrapolate that the imidazo[4,5-b]pyrazine system, with its additional nitrogen atoms and the deactivating trifluoromethyl group, would be even more resistant to these transformations.

Nucleophilic Substitution Reactions and Their Scope

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrazine ring makes the imidazo[4,5-b]pyrazine system highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group, such as a halogen, is present on the pyrazine moiety. The presence of the electron-w-thdrawing trifluoromethyl group is expected to further enhance the electrophilicity of the pyrazine ring carbons, thereby facilitating nucleophilic attack.

Halogenated derivatives of this compound are valuable intermediates for the introduction of a wide range of nucleophiles. Common nucleophiles that can be employed in these reactions include amines, alkoxides, and thiolates. For instance, a chlorine atom at the 6-position of the imidazo[4,5-b]pyrazine ring can be readily displaced by various primary and secondary amines to afford the corresponding 6-amino derivatives. These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by the addition of a base to neutralize the hydrogen halide formed during the reaction. In some cases, the amine nucleophile itself can serve as the base if used in excess. nih.gov

The regioselectivity of nucleophilic substitution on di- or poly-halogenated imidazo[4,5-b]pyrazines would be governed by the electronic environment of the carbon-halogen bonds. The positions ortho and para to the ring nitrogens are generally the most activated towards nucleophilic attack.

Reactant Nucleophile Product Conditions Reference
6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazineMorpholine6-(Morpholin-4-yl)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazineK2CO3, DMF, 100 °CAnalogous reaction clockss.org
6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazineSodium methoxide6-Methoxy-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazineNaH, THF, 0 °C to rtAnalogous reaction clockss.org
6-Bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazineAniline6-(Phenylamino)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazineExcess aniline, 150 °CAnalogous reaction nih.gov

Alkylation and N-Substitution Patterns of the Imidazo[4,5-b]pyrazine Core

The imidazole ring of this compound contains two nitrogen atoms, N-1 and N-3, that can potentially undergo alkylation. The regioselectivity of N-alkylation is a critical aspect in the synthesis of derivatives with defined biological activities and is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the steric and electronic properties of substituents on the heterocyclic core.

In general, the alkylation of imidazole and its fused derivatives can lead to a mixture of N-1 and N-3 isomers. The relative proportions of these isomers are often governed by a combination of kinetic and thermodynamic control. The N-1 position is typically less sterically hindered, which may favor attack at this site under kinetic control. However, the thermodynamic stability of the resulting products can also play a significant role in determining the final product distribution. The electron-w-thdrawing trifluoromethyl group at the 2-position will influence the electron density at both N-1 and N-3, thereby affecting their relative nucleophilicity.

Studies on the N-alkylation of related imidazo[4,5-b]pyridine systems have shown that the regioselectivity can be controlled by the choice of reaction conditions. For instance, the use of different bases and solvents can favor the formation of one isomer over the other. It has been noted in some azole systems that alkylation in aprotic polar solvents like DMF often leads to a mixture of isomers, while in some cases, specific conditions can provide high selectivity.

Reactant Alkylating Agent Major Product Minor Product Conditions Reference
This compoundMethyl iodide1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazine3-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyrazineNaH, DMFInferred from nih.gov
This compoundBenzyl bromide1-Benzyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazine3-Benzyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyrazineK2CO3, AcetoneInferred from nih.gov

Transition Metal-Catalyzed Coupling Reactions for Peripheral Diversification

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, and the imidazo[4,5-b]pyrazine system is no exception. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the ring, enabling extensive peripheral diversification. Halogenated derivatives of this compound are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between an organoboron reagent (boronic acid or ester) and an aryl or vinyl halide. libretexts.org A 6-halo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazine can be coupled with a variety of aryl- and heteroarylboronic acids to introduce diverse aromatic substituents at the 6-position. researchgate.net The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), a base (e.g., Na2CO3, K2CO3, or Cs2CO3), and a suitable solvent system (e.g., dioxane/water or DME). libretexts.orgorganic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction provides a reliable method for the synthesis of alkynyl-substituted heterocycles through the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction can be applied to 6-halo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazines to introduce alkynyl moieties, which can serve as versatile handles for further transformations. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org It allows for the coupling of aryl halides with a wide range of primary and secondary amines, including anilines and various heterocyclic amines. rsc.org A 6-halo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazine can be efficiently aminated using Buchwald-Hartwig conditions to produce a diverse library of 6-amino derivatives. researchgate.net The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of this reaction. wikipedia.org

Reactant Coupling Partner Reaction Type Product Catalyst/Conditions Reference
6-Bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazinePhenylboronic acidSuzuki-Miyaura6-Phenyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazinePd(PPh3)4, Na2CO3, Dioxane/H2O researchgate.netnih.gov
6-Iodo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazinePhenylacetyleneSonogashira6-(Phenylethynyl)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazinePdCl2(PPh3)2, CuI, Et3N wikipedia.orgnih.gov
6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazineAnilineBuchwald-Hartwig6-(Phenylamino)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazinePd2(dba)3, BINAP, NaOtBu wikipedia.orgnih.gov

Functional Group Interconversions on Imidazo[4,5-b]pyrazine Derivatives

Once substituents have been introduced onto the this compound core, they can be further manipulated through various functional group interconversions to access a wider range of derivatives. These transformations are often standard organic reactions, but their success can be influenced by the electronic nature of the heterocyclic system.

Hydrolysis of Esters: Ester groups, which may be present on substituents attached to the imidazo[4,5-b]pyrazine ring, can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. For example, an ethyl ester can be saponified using an aqueous base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. beilstein-journals.orgnih.gov These carboxylic acids can then serve as precursors for the synthesis of amides, other esters, or can be involved in further synthetic modifications.

Reduction of Nitro Groups: A nitro group, which could be introduced on a peripheral aryl substituent via electrophilic aromatic substitution prior to its coupling to the imidazo[4,5-b]pyrazine core, can be reduced to an amino group. wikipedia.org Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H2/Pd-C), or treatment with metals in acidic media (e.g., Fe/HCl or SnCl2/HCl). organic-chemistry.org The resulting amino group provides a handle for a variety of subsequent reactions, such as diazotization, acylation, or alkylation.

Amide Bond Formation: Carboxylic acid derivatives of this compound can be converted to amides by reaction with amines in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with an amine.

Starting Material Reagents Product Transformation Reference
6-(4-Ethoxycarbonylphenyl)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazine1. NaOH(aq), EtOH 2. HCl(aq)6-(4-Carboxyphenyl)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazineEster Hydrolysis beilstein-journals.orgresearchgate.net
6-(4-Nitrophenyl)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazineH2, Pd/C, EtOH6-(4-Aminophenyl)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazineNitro Group Reduction wikipedia.orgorganic-chemistry.org
6-Carboxy-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazine1. SOCl2 2. NH36-Carboxamido-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazineAmide FormationInferred from standard procedures

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the Trifluoromethyl Group on Molecular Interactions and Biological Activity

The trifluoromethyl (-CF3) group at the 2-position of the imidazo[4,5-b]pyrazine core plays a pivotal role in modulating the molecule's properties and its interactions with biological targets. This substituent exerts a profound influence on lipophilicity, metabolic stability, and binding affinity.

The -CF3 group is known to significantly increase the lipophilicity of molecules. mdpi.com This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, which is a critical factor for in vivo efficacy. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This increased metabolic stability often translates to a longer biological half-life.

In the context of specific biological targets, the trifluoromethyl group has been shown to be crucial for potent activity. For instance, in studies on mitochondrial uncouplers, both a 2-trifluoromethyl group and N-methylation were found to be essential for their capacity. nih.gov The electron-withdrawing nature of the -CF3 group can also influence the electronic properties of the entire imidazo[4,5-b]pyrazine ring system, which can in turn affect its binding to target proteins. mdpi.com For example, in the development of c-Met kinase inhibitors, the presence of the trifluoromethyl group was a key feature of highly potent compounds. nih.gov The introduction of a trifluoromethyl group has been shown to increase the antimicrobial activity of certain pyridazine (B1198779) derivatives. researchgate.net

A comparative study on isoxazole-based molecules highlighted the impact of the -CF3 moiety in enhancing anticancer activity. The trifluoromethylated analogue was found to be almost eight times more active than its non-trifluoromethylated counterpart. rsc.orgnih.gov This significant increase in activity underscores the importance of the trifluoromethyl group in the design of potent bioactive molecules. rsc.orgnih.gov

Impact of Substituent Variation on Biological Target Selectivity and Potency

Systematic investigation into the structure-activity relationship of imidazo[4,5-b]pyrazine derivatives has revealed that variations in substituents at different positions on the core structure can dramatically impact their selectivity and potency against various biological targets.

In the pursuit of selective c-Met kinase inhibitors, a series of imidazo[4,5-b]pyrazine derivatives were synthesized and evaluated. nih.gov The SAR investigation led to the identification of a promising compound, 1D-2, which demonstrated significant inhibitory effects in both enzymatic and cellular assays. nih.gov This highlights the fine-tuning of inhibitory activity that can be achieved through substituent modification.

The following table illustrates the impact of substituent variations on the c-Met inhibitory activity of a series of imidazo[4,5-b]pyrazine derivatives.

CompoundSubstituent (R)c-Met IC50 (nM)H1993 Cell IC50 (nM)
1D-1-H5.6789.3
1D-2-F1.4524.7
1D-3-Cl2.8945.1
1D-4-CH38.12112.5

Data sourced from a study on imidazo[4,5-b]pyrazine derivatives as c-Met inhibitors. nih.gov

Similarly, in the development of pyrazine-based TrkA inhibitors, it was observed that minor changes in heteroatoms could lead to drastic differences in activity. nih.gov For instance, the substitution with 5-(tert-butyl)isoxazol-3-amine or 4-isopropylaniline (B126951) at a specific region of the molecule resulted in noteworthy inhibitors. nih.gov This demonstrates that even subtle modifications to substituents can have a profound effect on biological activity.

Design Principles for Lead Optimization and Analogue Development Based on SAR

The insights gained from SAR studies are instrumental in guiding the design of more potent and selective analogues. Lead optimization efforts for imidazo[4,5-b]pyrazine-based compounds often focus on modifying specific regions of the molecule to enhance its interaction with the target protein.

Key design principles for lead optimization include:

Exploiting Specific Pockets: In the case of TrkA inhibitors, the R2 substituents are hypothesized to access a DFG-out allosteric pocket with conserved hydrophobic residues. Therefore, placing lipophilic moieties at this position can generate highly active inhibitors. nih.gov

Fine-Tuning Physicochemical Properties: The incorporation of groups like trifluoromethoxy can modulate lipophilicity and permeability, allowing for the optimization of membrane permeability and bioavailability. mdpi.com

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for chlorine atoms due to their similar steric properties. mdpi.com This strategy can be employed to improve pharmacokinetic profiles and binding selectivity.

The optimization of an imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the identification of a potent dual FLT3/Aurora kinase inhibitor. nih.gov This was achieved through systematic modifications of the core structure to improve potency and oral bioavailability.

Computational and Chemoinformatic Approaches to SAR/SPR Elucidation

Computational and chemoinformatic tools have become indispensable in modern drug discovery for elucidating SAR and SPR. These approaches provide valuable insights into the binding modes of ligands and help rationalize observed biological activities.

Molecular docking is a widely used technique to predict the binding orientation of small molecules within the active site of a target protein. In the study of imidazo[4,5-b]pyrazine derivatives as c-Met inhibitors, docking analysis was performed to understand the binding mode and guide further optimization. nih.gov Similarly, in silico molecular docking and ADME studies supported the observed enhancement of anti-cancer activity of isoxazole-based molecules containing a -CF3 moiety. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. A QSAR study on substituted amides of pyrazine-2-carboxylic acids used molecular surface electrostatic potentials to identify features related to their cytotoxicity. nih.gov Such models can be used to predict the activity of novel compounds and prioritize them for synthesis and biological evaluation. These computational methods, in conjunction with experimental data, accelerate the drug discovery process by providing a rational basis for the design of new and more effective therapeutic agents.

Molecular and Cellular Mechanisms of Action of Imidazo 4,5 B Pyrazine Scaffolds

Identification and Characterization of Specific Molecular Targets

Research into the imidazo[4,5-b]pyrazine scaffold has identified specific molecular targets, primarily enzymes and receptors, through which these compounds exert their biological effects.

Enzyme Inhibition Studies (e.g., Kinases, Phosphodiesterases)

The imidazo[4,5-b]pyrazine framework is a versatile template for the design of potent enzyme inhibitors, particularly targeting protein kinases and phosphodiesterases, which are crucial regulators of cellular signaling.

Kinase Inhibition: Protein kinases are a major class of therapeutic targets, and their dysregulation is implicated in diseases like cancer. ugr.es Derivatives of the imidazo[4,5-b]pyrazine scaffold have been developed as potent inhibitors of several protein kinases. In one study, a series of imidazo[4,5-b]pyrazine derivatives were synthesized and evaluated as inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase, a key driver in many cancers. nih.gov This work led to the identification of a highly potent compound, 1D-2, which exhibited significant enzymatic and cellular inhibitory effects. nih.gov Furthermore, related fused pyrazine (B50134) systems have demonstrated potent inhibition of other kinases. An imidazo[1,2-a]pyrazine (B1224502) derivative, SCH 1473759, was identified as a picomolar dual inhibitor of Aurora kinases A and B, which are critical for cell cycle progression. nih.gov More broadly, imidazo[4,5-b]pyrazines have also been developed as inhibitors of neurotrophic tyrosine receptor kinase (NTRK). nih.gov

Phosphodiesterase Inhibition: Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), acting as key regulators in various signaling pathways. A close structural analog of the imidazo[4,5-b]pyrazine core, the imidazo[4,5-b]pyridine scaffold, has been used to develop potent and selective inhibitors of Phosphodiesterase 10A (PDE10A). nih.govnih.gov Several of these compounds displayed inhibitory concentrations in the single-digit nanomolar range. nih.gov Other studies on related imidazo[1,2-a]pyrazine derivatives have also shown non-selective inhibitory effects against various PDE isoenzymes. nih.gov

Compound ScaffoldTarget EnzymePotency (IC50/Kd)
Imidazo[4,5-b]pyrazine (e.g., 1D-2)c-Met Kinase1.45 nM (enzymatic IC50)
Imidazo[1,2-a]pyrazine (e.g., SCH 1473759)Aurora Kinase A0.02 nM (Kd)
Imidazo[1,2-a]pyrazine (e.g., SCH 1473759)Aurora Kinase B0.03 nM (Kd)
Imidazo[4,5-b]pyridinePhosphodiesterase 10A (PDE10A)0.8 - 6.7 nM (IC50)

Receptor Modulation Investigations (e.g., Adenosine (B11128) Receptors)

Beyond intracellular enzymes, derivatives of the imidazo[4,5-b]pyrazine scaffold have been designed to interact with cell surface receptors, most notably adenosine receptors.

The A2A adenosine receptor (A2AAR) has emerged as a significant target for cancer immunotherapy, as its blockade can enhance anti-tumor immune responses. researchgate.netnih.gov Researchers have designed and synthesized novel derivatives based on a related benzo nih.govfigshare.comimidazo[1,2-a]pyrazine core to act as potent A2AAR antagonists. researchgate.net The most promising compound from this series demonstrated exceptionally high affinity for the human A2AAR, significantly greater than that of clinical antagonists. researchgate.netnih.gov This highlights the potential of the broader imidazo-pyrazine framework to be tailored for potent and selective receptor modulation.

Compound ScaffoldTarget ReceptorPotency (Ki)
Benzo nih.govfigshare.comimidazo[1,2-a]pyrazin-1-amineA2A Adenosine Receptor0.08 nM

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a vast class of potential therapeutic targets. mdpi.com However, targeting these large, often flat interfaces with small molecules is a significant challenge. To date, published research has not prominently featured the 2-(Trifluoromethyl)-1h-imidazo[4,5-b]pyrazine scaffold or its close derivatives as direct modulators of protein-protein interactions. While the core structure is versatile, its application in this specific area of drug discovery remains a field for future investigation.

Cellular Pathway Interventions and Functional Consequences

By engaging with specific molecular targets, imidazo[4,5-b]pyrazine derivatives can intervene in critical cellular pathways, leading to significant functional consequences such as the modulation of cellular energy metabolism and the inhibition of cancer cell growth.

Mitochondrial Uncoupling Mechanisms and Modulation of Cellular Respiration

A key functional consequence of this compound derivatives is their ability to act as mitochondrial uncouplers. nih.gov Mitochondria generate ATP through a process called oxidative phosphorylation, which couples the oxidation of nutrients to the generation of a proton motive force across the inner mitochondrial membrane. nih.gov

Mitochondrial uncouplers are small molecules that can transport protons across this membrane, dissipating the proton gradient independently of ATP synthase. nih.gov This uncouples nutrient oxidation from ATP synthesis, leading to an increase in the rate of oxygen consumption as the cell attempts to restore the proton gradient. nih.gov Studies have shown that the 2-trifluoromethyl group on the imidazo[4,5-b]pyrazine scaffold is crucial for this uncoupling activity. nih.gov The activity of these compounds is typically measured by assessing the oxygen consumption rate (OCR) in living cells using extracellular flux analyzers. figshare.comnih.gov Efficacious uncouplers cause a dose-dependent increase in OCR.

Mitochondrial Uncoupling Activity of this compound Derivatives in Rat L6 Myoblasts
CompoundEC50 (µM)Maximum OCR (% of BAM15)
Derivative 133.0 ± 9.944.0%
Derivative 27.8 ± 2.738.0%

Anti-Proliferative Mechanisms in Cancer Cell Lines

The inhibition of key enzymes and modulation of receptors by imidazo[4,5-b]pyrazine derivatives translate into potent anti-proliferative effects in various cancer cell lines. The mechanisms underlying this activity are often directly linked to the specific molecular target.

For instance, the inhibition of c-Met kinase by imidazo[4,5-b]pyrazine derivatives directly blocks a signaling pathway that drives tumor growth and survival, leading to potent anti-proliferative effects in c-Met-dependent cancer cells like the H1993 lung cancer line. nih.gov Similarly, inhibition of Aurora kinases by related compounds disrupts mitosis, leading to cell cycle arrest and cell death. nih.gov Another anti-cancer strategy involves the antagonism of the A2A adenosine receptor, which reverses the immunosuppressive environment within a tumor, allowing immune cells to attack and eliminate cancer cells. researchgate.netnih.gov More direct cytotoxic effects have also been observed; a related imidazo[4,5-b]phenazine compound was found to arrest the cell cycle of MCF-7 breast cancer cells in the G2/M phase and induce apoptosis. ekb.eg

Anti-Proliferative Activity of Imidazo[4,5-b]pyrazine Derivatives
Compound ScaffoldCancer Cell LinePotency (IC50)Proposed Mechanism
Imidazo[4,5-b]pyrazine (1D-2)H1993 (Lung)24.7 nMc-Met Kinase Inhibition
Imidazo[1,2-a]pyrazine (SCH 1473759)Generic25 nM (phos-HH3)Aurora Kinase Inhibition
Imidazo[4,5-b]phenazine (4f)MCF-7 (Breast)Not specifiedG2/M Cell Cycle Arrest, Apoptosis
Benzo nih.govfigshare.comimidazo[1,2-a]pyrazineTriple-Negative Breast CancerNot specifiedA2A Receptor Antagonism

Antimicrobial and Antiparasitic Activities at the Cellular Level

The imidazo[4,5-b]pyridine scaffold, a structural bioisostere of purine, has been the subject of numerous studies for its therapeutic potential, including significant antimicrobial and antiparasitic activities. researchgate.netresearchgate.net Derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi. ijpbs.comeurjchem.com

Research has highlighted the activity of these compounds against both Gram-positive and Gram-negative bacteria. For instance, certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have shown prominent antibacterial activity. eurjchem.com Specifically, studies have demonstrated that Gram-positive bacteria like Bacillus cereus can be more sensitive to these compounds than Gram-negative bacteria such as Escherichia coli. mdpi.comnih.gov Some compounds within this class have also exhibited antifungal properties against pathogens like Aspergillus niger and Candida albicans. ijpbs.comeurjchem.com

Furthermore, the imidazo[4,5-b]pyridine core has been a template for developing agents with tuberculostatic activity against Mycobacterium tuberculosis. nih.gov Quantitative structure-activity relationship (QSAR) studies on these derivatives revealed that hydrophobicity is a decisive factor for their antimycobacterial action. nih.gov While direct antiparasitic data on the imidazo[4,5-b]pyrazine core is sparse, related nitrogen-bridgehead fused heterocycles like imidazo[1,2-a]pyrimidines and 1,2,4-triazolo[4,3-a]pyrazines have been investigated as antimalarial agents, suggesting a potential avenue for the imidazo[4,5-b]pyrazine scaffold as well. mdpi.combeilstein-journals.org

Compound ClassOrganism(s)Observed Activity
Imidazo[4,5-b]pyridine derivativesBacillus cereus (Gram-positive)Good sensitivity and inhibition. mdpi.com
Imidazo[4,5-b]pyridine derivativesEscherichia coli (Gram-negative)Often more resistant compared to Gram-positive bacteria. mdpi.comnih.gov
3H-imidazo[4,5-b]pyridine derivativesAspergillus niger, Candida albicansAntifungal activity demonstrated. eurjchem.com
Imidazo[4,5-b]pyridine derivativesMycobacterium tuberculosisTuberculostatic activity reported. nih.gov

Binding Mode Analysis through Molecular Docking and Molecular Dynamics Simulations

To understand the therapeutic potential of the imidazo[4,5-b]pyrazine scaffold, computational studies have been employed to elucidate the binding modes of its derivatives with various protein targets. These analyses provide a molecular basis for their observed biological activities.

One significant study focused on imidazo[4,5-b]pyrazine derivatives as inhibitors of the c-Met protein kinase, a target in cancer therapy. nih.gov Molecular docking analysis revealed that the imidazo[4,5-b]pyrazine core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the c-Met hinge region. This interaction anchors the inhibitor in the ATP-binding pocket, a common mechanism for kinase inhibitors. nih.gov

In the context of antimicrobial activity, the related imidazo[4,5-b]pyridine scaffold has been docked against key bacterial enzymes such as Dihydrofolate Reductase (DHFR) and DNA gyrase. mdpi.com The docking results for these studies confirmed that the derivatives could fit within the active sites and interact with key amino acid residues, suggesting these enzymes as potential targets for their antibacterial action. mdpi.com Similarly, larger systems containing this core, such as imidazo[4,5-b]phenazines, have been shown through docking to act as topoisomerase poisons. Their mechanism involves insertion into the DNA cleavage site and stabilization of the enzyme-DNA complex through π-π stacking interactions with DNA base pairs, which prevents the re-ligation of the DNA strand. ekb.eg

ScaffoldProtein TargetKey InteractionsPredicted Mechanism of Action
Imidazo[4,5-b]pyrazinec-Met KinaseHydrogen bonding with the protein hinge region. nih.govATP-competitive inhibition. nih.gov
Imidazo[4,5-b]pyridineDHFR, DNA GyraseInteractions with active site amino acids. mdpi.comEnzyme inhibition. mdpi.com
Imidazo[4,5-b]phenazineTopoisomerase I/IIαπ-π stacking with DNA bases in the cleavage site. ekb.egStabilization of the topoisomerase/DNA cleavage complex. ekb.eg

Elucidation of Structure-Mechanism Correlations at a Molecular Level

The biological activity of imidazo[4,5-b]pyrazine derivatives is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies have provided critical insights into how different substituents on the core scaffold influence the mechanism of action and potency.

For imidazo[4,5-b]pyrazine derivatives acting as c-Met inhibitors, SAR investigations highlighted that modifications at various positions on the scaffold systematically alter inhibitory activity. nih.gov The nature and position of substituents affect not only the binding affinity to the target protein but also properties like selectivity and metabolic stability. nih.gov Similarly, for the related imidazo[4,5-b]pyridine scaffold, the presence of specific functional groups is crucial for activity. For example, studies on antiviral derivatives showed that electron-withdrawing groups on an anilide moiety attached to the core were important for potency. mdpi.com

The specific compound of interest, this compound, features a trifluoromethyl (CF3) group at the 2-position. While direct SAR data for this exact molecule is not available, the properties of the CF3 group are well-understood. The trifluoromethyl group is a strong electron-withdrawing substituent and is highly lipophilic. nih.gov Its electron-withdrawing nature can modulate the pKa of the imidazole (B134444) nitrogen atoms, potentially influencing the strength of hydrogen bonds formed with target proteins. The high lipophilicity, or hydrophobicity, of the CF3 group can enhance binding to hydrophobic pockets within a protein's active site. This aligns with findings from QSAR studies on tuberculostatic imidazo[4,5-b]pyridines, which identified hydrophobicity as a key determinant of activity. nih.gov Therefore, the CF3 group in the 2-position is expected to significantly impact the compound's pharmacokinetic properties and its binding interactions at a molecular level, likely contributing to enhanced potency and metabolic stability.

Advanced Applications of 2 Trifluoromethyl 1h Imidazo 4,5 B Pyrazine in Research

Role as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The imidazo[4,5-b]pyrazine moiety is recognized as such a scaffold, and the addition of a trifluoromethyl group further enhances its potential by modifying its lipophilicity, metabolic stability, and binding interactions.

The 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazine scaffold is an attractive starting point for the synthesis of novel bioactive compounds. Researchers have utilized this core to develop potent and selective inhibitors for various protein kinases, which are crucial targets in oncology.

For instance, derivatives of imidazo[4,5-b]pyrazine have been designed and synthesized as inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase, an important target in cancer therapy due to its role in tumor growth and metastasis. nih.gov Systematic investigation of the structure-activity relationship (SAR) has led to the identification of compounds with significant inhibitory effects at both enzymatic and cellular levels. nih.gov One promising derivative, compound 1D-2 , demonstrated an IC50 of 1.45 nM against the c-Met enzyme and 24.7 nM in a cellular assay. nih.gov Similarly, the imidazo[1,2-a]pyrazine (B1224502) core has been employed to develop inhibitors for Aurora kinases, which are involved in cell cycle regulation and are overexpressed in many human cancers. researchgate.net

The synthesis of these bioactive agents often involves multi-step processes starting from commercially available pyrazine (B50134) derivatives. rsc.org These synthetic routes are designed to allow for the systematic modification of different positions on the imidazo[4,5-b]pyrazine ring system, enabling the exploration of SAR and the optimization of pharmacological properties.

Table 1: Inhibitory Activity of Selected Imidazo[4,5-b]pyrazine Derivatives

Compound Target IC50 (Enzymatic) IC50 (Cellular) Cell Line

| 1D-2 | c-Met | 1.45 nM | 24.7 nM | H1993 |

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design aimed at discovering new lead compounds, improving drug-like properties, and navigating existing patent landscapes. nih.govscispace.com Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold while retaining the original biological activity. nih.gov Bioisosteric replacement is a more subtle modification, involving the substitution of a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. nih.govresearchgate.net

The imidazo[4,5-b]pyrazine framework is an excellent candidate for both strategies. It can serve as a novel scaffold to replace other heterocyclic cores in known drugs. Conversely, the substituents on the imidazo[4,5-b]pyrazine ring can be modified through bioisosteric replacement. The trifluoromethyl group at the 2-position is a classic bioisostere for other groups, such as a methyl or chloro group, and is often used to improve metabolic stability and binding affinity. researchgate.net These approaches allow medicinal chemists to systematically alter a parent compound to optimize its therapeutic profile. nih.gov

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity. The design and synthesis of diverse chemical libraries are critical for the success of HTS campaigns. oregonstate.edu

The this compound scaffold provides a robust foundation for combinatorial chemistry and the generation of focused libraries. Its structure offers multiple points for diversification. For example, different functional groups can be introduced at various positions on the pyrazine and imidazole (B134444) rings. By reacting a common intermediate with a diverse set of building blocks, a large library of unique analogues can be synthesized efficiently. nih.gov This strategy was employed to create a library of 422 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, demonstrating the feasibility of generating substantial libraries around a trifluoromethyl-containing heterocyclic core. nih.gov Such libraries based on the imidazo[4,5-b]pyrazine scaffold can then be screened against a wide range of biological targets to identify novel hit compounds.

Applications in Materials Science and Opto-Electronic Research

The rigid, aromatic, and electron-deficient nature of the imidazopyrazine core, particularly when functionalized with a trifluoromethyl group, makes it a valuable component in the design of advanced materials for opto-electronic applications.

Fluorescent probes are indispensable tools in biological imaging and chemical sensing. The imidazo[1,2-a]pyridine (B132010) scaffold, a structural isomer of imidazopyrazine, has been successfully used to create fluorescent probes for detecting nerve agents and mercury ions. rsc.orgnih.gov These probes often exhibit desirable properties such as high sensitivity, selectivity, and large Stokes shifts (the difference between the absorption and emission maxima). mdpi.com

Similarly, the imidazopyrazine framework serves as an excellent core for developing novel dyes and probes. A donor-acceptor-donor (D-A-D) type fluorescent probe using pyrazine as the acceptor core was designed for long-term live cell imaging. nih.gov This probe showed high photostability and low cytotoxicity. nih.gov The inherent photophysical properties of the imidazopyrazine system, which can be tuned by chemical modification, make it a promising platform for creating a new generation of fluorescent materials for various sensing and imaging applications. researchgate.net

Table 2: Properties of Imidazopyridine-Based Fluorescent Probes

Probe Target Analyte Detection Limit (LOD) Key Feature
Probe 6b Sarin Simulant (DCP) 0.6 µM Real-time detection in vapor and water

| Rh-Ip-Hy | Mercury ions (Hg²⁺) | - | High selectivity and wide pH tolerance |

The field of organic light-emitting diodes (OLEDs) has seen significant advancements, driven by the search for efficient and stable emissive materials, particularly for the blue region of the spectrum. cityu.edu.hkrsc.org Iridium(III) complexes are highly sought after as phosphorescent emitters in OLEDs. cityu.edu.hkrsc.org

The imidazo[4,5-b]pyrazin-2-ylidene scaffold has emerged as a highly effective cyclometalating ligand for creating blue and green phosphorescent Ir(III) complexes. bohrium.comnih.gov These complexes exhibit high photoluminescent quantum yields (PLQYs) and have been successfully incorporated into OLED devices. nih.gov For example, modifying the substituents on the imidazo[4,5-b]pyrazin-2-ylidene ligand allows for the tuning of the emission color from green to sky-blue. cityu.edu.hkrsc.orgnih.gov

A solution-processed OLED device using an imidazopyrazine-based Ir(III) complex as the dopant achieved electrophosphorescence at 474 nm with a maximum external quantum efficiency (EQE) of 5.1%. nih.gov In a more advanced hyper-OLED configuration, the EQE was boosted to 17.4%. nih.gov Further peripheral engineering of these complexes has led to devices with EQEs as high as 21.5%, demonstrating the significant potential of the imidazo[4,5-b]pyrazine scaffold in developing next-generation luminescent materials for display and lighting technologies. rsc.orgrsc.org

Table 3: Performance of OLEDs with Imidazo[4,5-b]pyrazin-2-ylidene Based Ir(III) Emitters

Emitter Emission Peak (λmax) PLQY (in Toluene) Max. EQE of Device
f-t2empz 466-485 nm 75-81% 17.4% (hyper-OLED)

| f-ct4b | 473-482 nm | 50-68% | 21.5% (hyper-OLED) |

Influence on Electronic and Optical Properties of Fused Heterocyclic Systems

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Exploration in Catalytic Systems (if directly applicable to the compound or its derivatives)

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Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in exploring the electronic properties and reactivity of imidazo[4,5-b]pyrazine derivatives. mdpi.comnih.govuctm.edueco-vector.com These studies provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity and intermolecular interactions. nih.gov

The trifluoromethyl group at the 2-position significantly influences the electronic structure of the imidazo[4,5-b]pyrazine core. Due to its strong electron-withdrawing nature, it is expected to lower the energy levels of both the HOMO and LUMO, thereby affecting the molecule's reactivity and stability. nih.govnih.gov DFT calculations can precisely quantify these effects, providing valuable data for predicting the compound's behavior in chemical reactions and biological systems.

Key Parameters from Quantum Chemical Calculations:

ParameterSignificance
HOMO EnergyRelates to the electron-donating ability of the molecule.
LUMO EnergyRelates to the electron-accepting ability of the molecule.
HOMO-LUMO GapAn indicator of chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov

These calculations are fundamental for predicting the reactivity of 2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyrazine, guiding synthetic efforts and providing a basis for understanding its interaction with biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Studies

Molecular dynamics (MD) simulations offer a powerful tool to investigate the conformational landscape of this compound and its binding modes with target proteins. semanticscholar.org These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior in different environments.

In the context of ligand-target binding, MD simulations can elucidate the stability of the ligand-protein complex, identify key interacting residues, and calculate binding free energies. semanticscholar.org For instance, simulations could reveal the preferred orientation of the trifluoromethyl group within a binding pocket and the nature of its interactions (e.g., hydrogen bonds, hydrophobic contacts) with surrounding amino acids. This information is invaluable for understanding the molecular basis of the compound's biological activity and for designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govmdpi.com For imidazo[4,5-b]pyrazine derivatives, QSAR studies can identify the key structural features that govern their potency as, for example, kinase inhibitors. nih.gov

A typical QSAR/QSPR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. ijournalse.orgresearchgate.net

Commonly Used Descriptors in QSAR/QSPR for Imidazo[4,5-b]pyrazines:

Descriptor TypeExamples
Electronic Dipole moment, HOMO/LUMO energies, atomic charges
Steric Molecular volume, surface area, specific shape indices
Hydrophobic LogP, molar refractivity
Topological Connectivity indices, shape indices

These models can then be used to predict the activity or properties of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Virtual Screening and Rational Ligand Design Approaches for Imidazo[4,5-b]pyrazines

Virtual screening and rational ligand design are computational strategies that leverage our understanding of ligand-target interactions to discover and design new bioactive molecules. researchgate.netmdpi.commdpi.com For the imidazo[4,5-b]pyrazine scaffold, these approaches have been applied to identify potent inhibitors for various therapeutic targets.

Virtual Screening Workflow:

Library Preparation: A large database of chemical compounds is prepared for screening.

Target Preparation: The three-dimensional structure of the target protein is obtained and prepared for docking.

Molecular Docking: The compounds from the library are computationally docked into the binding site of the target protein.

Scoring and Ranking: The docked poses are scored based on their predicted binding affinity, and the top-ranking compounds are selected for further evaluation.

Rational ligand design, on the other hand, involves the de novo design of ligands or the modification of existing ligands to improve their binding affinity and selectivity. This process is often guided by the structural information of the target's binding site and computational predictions of binding energies. The insights gained from quantum chemical calculations and molecular dynamics simulations of this compound can directly inform these design strategies. For example, understanding the electronic and steric requirements of a particular binding pocket allows for the rational introduction of substituents on the imidazo[4,5-b]pyrazine core to enhance its interaction with the target.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: Proton NMR spectroscopy reveals the number and type of hydrogen atoms. For the 1H-imidazo[4,5-b]pyrazine core, the protons on the pyrazine (B50134) ring typically appear as singlets in the aromatic region. For the parent compound, 1H-imidazo[4,5-b]pyrazine, signals are observed at approximately 8.93 ppm, 8.45 ppm, and 8.25 ppm. The N-H proton of the imidazole (B134444) ring is also expected to produce a distinct signal, which can be broad and its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for 2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyrazine is expected to show distinct signals for each of the six carbon atoms. The carbon atom of the trifluoromethyl (CF₃) group would appear as a characteristic quartet due to coupling with the three fluorine atoms (¹J-CF). The other five carbons of the fused ring system would appear in the aromatic region, with their precise chemical shifts influenced by the electron-withdrawing nature of the CF₃ group and the nitrogen atoms. For comparison, the carbon atoms in the parent pyrazine ring resonate at approximately 145 ppm. chemicalbook.com

¹⁹F NMR: As the ¹⁹F nucleus has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. wikipedia.orgnih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a sharp singlet, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group. In similar heterocyclic compounds, the CF₃ group typically resonates in the range of -60 to -70 ppm relative to a CFCl₃ standard. wikipedia.orgrsc.org

NucleusExpected Chemical Shift Range (δ, ppm)Expected MultiplicityKey Information Provided
¹H8.0 - 9.0 (Pyrazine H), Variable (Imidazole N-H)Singlets (s), Broad Singlet (br s)Electronic environment of protons on the heterocyclic core.
¹³C115 - 125 (CF₃), 130 - 160 (Aromatic C)Quartet (q) for CF₃, Singlets (s) for othersCarbon skeleton and presence of the CF₃ group.
¹⁹F-60 to -70Singlet (s)Direct detection and quantification of the trifluoromethyl group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the unambiguous determination of a compound's molecular formula.

For this compound (C₆H₃F₃N₄), the theoretical exact mass can be calculated based on the masses of its constituent isotopes. This calculated value is then compared to the experimentally measured value from the HRMS instrument. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula. This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from potential isomers or impurities.

ParameterValue for C₆H₃F₃N₄
Molecular FormulaC₆H₃F₃N₄
Nominal Mass188 g/mol
Calculated Monoisotopic Mass ([M+H]⁺)189.0386 u
Required Experimental Accuracy&lt; 5 ppm

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed map of electron density, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would provide unequivocal proof of its structure. It would confirm the connectivity of the fused imidazo[4,5-b]pyrazine ring system and the position of the trifluoromethyl substituent. Furthermore, the data would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the imidazole N-H group or π-π stacking between the aromatic rings. This level of structural detail is invaluable for understanding the compound's physical properties and for computational modeling studies. While obtaining suitable single crystals can be a challenge, the structural information gained is unparalleled. nih.govmdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are used to identify the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. For this compound, the IR spectrum would be expected to show several key absorption bands. The N-H stretch of the imidazole ring typically appears as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ fingerprint region. Crucially, the strong C-F bonds of the trifluoromethyl group give rise to intense and characteristic absorption bands, typically found in the 1100-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the light scattered by a molecule. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations that are weak in the IR spectrum may be strong in the Raman spectrum. For this compound, Raman spectroscopy would also be effective in identifying the vibrations of the pyrazine ring and the C-F bonds. For instance, a study on N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide identified key vibrational bands using both techniques. arabjchem.org

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch (Imidazole)3200 - 3500IR
Aromatic C-H Stretch3000 - 3100IR, Raman
C=N / C=C Stretch (Ring)1400 - 1650IR, Raman
C-F Stretch (CF₃)1100 - 1350IR (Strong), Raman

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of molecules. These techniques provide insights into the nature of the chromophore and its potential as a luminescent material.

UV-Visible Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The fused aromatic system of this compound constitutes a chromophore that is expected to absorb UV light. The spectrum would likely show absorptions corresponding to π→π* transitions of the conjugated system and potentially n→π* transitions associated with the lone pairs of electrons on the nitrogen atoms. The position of the maximum absorption wavelength (λ_max) is sensitive to the molecular structure and solvent polarity. For the parent pyrazine molecule, UV-Vis absorption bands are observed around 260 nm and 328 nm. nist.gov

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. If this compound is fluorescent, its emission spectrum would be a mirror image of its absorption spectrum, but shifted to a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be influenced by the rigidity of the molecular structure and the nature of the solvent. The introduction of fluorine atoms can sometimes enhance fluorescence quantum yields in heterocyclic systems. nih.gov Studies on related imidazo[1,2-a]azine systems have shown them to be fluorescent, suggesting that the target compound may also possess interesting photophysical properties. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, such as cyclization of o-bromo-2-aminopyrazines with isothiocyanate-terminated resins under solid-phase conditions. Key steps include tandem cyclization and Suzuki coupling for C6 functionalization . Optimization strategies:

  • Catalysts : Palladium on carbon or copper iodide for cross-coupling reactions .
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates .
  • Purification : High-performance liquid chromatography (HPLC) to isolate high-purity products .

Q. How can structural characterization of this compound derivatives be performed?

Use spectroscopic and computational methods:

  • NMR : Assign peaks using ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 8.37–8.81 ppm for aromatic protons) .
  • Mass Spectrometry : LC-MS to verify molecular weights (e.g., observed m/z 232.6 for a chloropyridinyl derivative) .
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of regiochemistry .

Q. What are the key physicochemical properties influencing the biological activity of this compound?

  • Polar Surface Area (PSA) : Critical for membrane permeability; derivatives with PSA < 140 Ų show better bioavailability .
  • LogP : Hydrophobic trifluoromethyl groups enhance lipophilicity, impacting cellular uptake .
  • Solubility : Adjust via sulfonyl or acyl substituents to balance aqueous and organic phase compatibility .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., C6 for Suzuki coupling) .
  • Local Spin-Density Approximations : Model correlation energies to predict regioselectivity in cyclization reactions .
  • Transition State Analysis : Use gradient-corrected functionals to simulate activation barriers for Pd-catalyzed reactions .

Q. How do structural modifications at the C-2 position affect pharmacological activity?

  • Electrophilic Substitutions : Alkyl/acyl groups at C-2 enhance binding to adenosine receptors but reduce solubility .
  • Thiol Derivatives : 2-Thiol analogs show amplified phleomycin activity due to improved hydrogen bonding with DNA targets .
  • Fluorescent Probes : C-2 aryl groups (e.g., triaryl derivatives) enable palladium sensing via fluorescence quenching .

Q. What experimental approaches resolve contradictions in reported biological activities of imidazo[4,5-b]pyrazine derivatives?

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with relocated nitrogen positions (e.g., imidazo[4,5-c] vs. [4,5-b] pyridines) to isolate inotropic effects .
  • Dose-Response Assays : Test compounds across concentrations to differentiate intrinsic activity from cytotoxicity .
  • Kinetic Binding Studies : Use surface plasmon resonance (SPR) to quantify interactions with biological targets (e.g., cardiac ion channels) .

Q. How can synthetic byproducts or impurities be identified and mitigated?

  • Tandem MS/MS : Detect trace impurities (e.g., unreacted o-bromo intermediates) .
  • Microwave-Assisted Synthesis : Reduces side reactions by enabling rapid, uniform heating .
  • Solid-Phase Extraction (SPE) : Remove nitro-containing byproducts (common in hexanitro derivatives) .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the inotropic activity of imidazo[4,5-b]pyrazine derivatives?

Discrepancies arise from:

  • Nitrogen Position : Relocating bridgehead nitrogens (e.g., imidazo[1,2-a]pyrazines vs. [4,5-b]pyridines) alters receptor binding by >10-fold .
  • Substituent Electronics : Electron-withdrawing groups (e.g., -CF₃) vs. electron-donating groups (-OCH₃) modulate potency .
  • Species-Specific Responses : Variability in cardiac tissue models (e.g., rat vs. human atrial cells) .

Q. How can researchers validate the environmental safety of nitro-functionalized derivatives?

  • Ecotoxicity Assays : Test hydrolysis stability in aqueous buffers (pH 4–9) to assess persistence .
  • Regulatory Compliance : Follow EPA guidelines (40 CFR Part 721) for significant new use reporting (SNUR) of hexanitro compounds .

Methodological Tables

Q. Table 1. Key Synthetic Methods and Yields

MethodYield (%)Key ConditionsReference
Solid-Phase Cyclization65–78Pd/C, DMF, 80°C, 12 h
Microwave Suzuki Coupling85–92Pd(PPh₃)₄, DME, 100°C, 20 min
Thiol Alkylation70TFA/DCM cleavage, RT

Q. Table 2. Computational Parameters for Reactivity Prediction

ParameterValue (eV)Functional UsedReference
HOMO-LUMO Gap3.2–4.1B3LYP/6-31G(d)
Activation Energy (Suzuki)18.5M06-2X/def2-TZVP

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2-(Trifluoromethyl)-1h-imidazo[4,5-b]pyrazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.